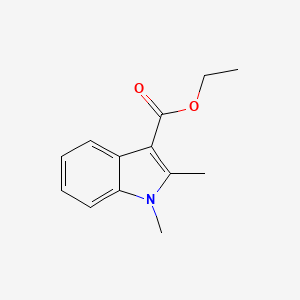

Ethyl 1,2-dimethylindole-3-carboxylate

概要

説明

Ethyl 1,2-dimethylindole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1,2-dimethylindole-3-carboxylate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process can be carried out using a one-pot, three-component protocol involving the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization and alkylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Ethyl 1,2-dimethylindole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed:

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

科学的研究の応用

Ethyl 1,2-dimethylindole-3-carboxylate has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is also utilized in cosmetic formulations .

Scientific Research Applications

Chemistry this compound serves as a building block in the synthesis of complex indole derivatives. The synthesis of this compound typically involves the Fischer indole synthesis, a method for constructing indole rings, which can be carried out using a one-pot, three-component protocol involving the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization and alkylation. Industrial production may involve large-scale Fischer indole synthesis with optimized reaction conditions.

Biology This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine It is investigated for potential therapeutic applications in treating various diseases. Mecarbinate, a related compound also known as ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate, exhibits potential in the pharmaceutical field, particularly for neurological disorders, and can enhance the efficacy of certain drugs by improving their solubility .

Industry this compound is utilized in the development of new materials and chemical processes. Mecarbinate is also incorporated into the development of polymers and coatings, offering enhanced durability and resistance to environmental factors .

Chemical Reactions

This compound can undergo oxidation, reduction, and electrophilic substitution reactions due to the electron-rich nature of the indole ring.

Oxidation This compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate and chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

Reduction Reduction reactions can convert the compound into its corresponding reduced forms using reducing agents such as lithium aluminum hydride and sodium borohydride.

Substitution Electrophilic substitution reactions are common, employing electrophilic reagents like halogens and nitrating agents under acidic conditions, resulting in halogenated or nitrated indole derivatives.

Cosmetic Applications

Mecarbinate is found in skincare products, acting as a stabilizing agent to maintain the integrity and effectiveness of active ingredients .

Similar Compounds

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and dimethyl substitution on the indole ring differentiate it from other indole derivatives, potentially leading to unique reactivity and applications. Some related compounds include:

- Ethyl indole-3-carboxylate: Another indole derivative with similar chemical properties.

- 1,2-Dimethylindole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of an ester.

- Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

作用機序

The exact mechanism of action of ethyl 1,2-dimethylindole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes .

類似化合物との比較

Ethyl indole-3-carboxylate: Another indole derivative with similar chemical properties.

1,2-Dimethylindole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of an ester.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness: Ethyl 1,2-dimethylindole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl ester group and dimethyl substitution on the indole ring differentiate it from other indole derivatives, potentially leading to unique reactivity and applications.

生物活性

Ethyl 1,2-dimethylindole-3-carboxylate is a derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring system with two methyl groups at the 1 and 2 positions and an ethyl ester at the 3 position. This substitution pattern is significant as it influences the compound's reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 20357-14-6 |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study : In a study conducted by Okabe and Adachi (1998), this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival.

Research Findings : A study published in MDPI indicated that the compound inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values of approximately 25 µM . The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |

| Receptor Modulation | Interaction with cell surface receptors |

| Apoptosis Induction | Activation of caspase-dependent apoptotic pathways |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other indole derivatives, which also exhibit biological activities. Below is a comparison highlighting their activities:

Table 3: Comparison of Indole Derivatives

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Ethyl indole-3-carboxylate | Low | Moderate |

| Indole-3-acetic acid | High | Low |

特性

IUPAC Name |

ethyl 1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRUAENQOVZHNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。